Atreleuton Glucuronide

Cardiovascular Disease Atherosclerosis Acute Coronary Syndrome

Procure authentic Atreleuton Glucuronide standard for PK profiling & ANDA/DMF. Uniquely features alkyne group for CuAAC probe synthesis. Essential for quantifying parent drug in ACS trials; no generic substitute. High-purity custom synthesis.

Molecular Formula C22H23FN2O8S
Molecular Weight 494.49
Cat. No. B1164873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtreleuton Glucuronide
Molecular FormulaC22H23FN2O8S
Molecular Weight494.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atreleuton Glucuronide Procurement Guide: Clinical Metabolite Reference Standard for 5-Lipoxygenase Inhibitor Research


Atreleuton Glucuronide (Molecular Formula: C22H22FN2O8S) is a custom synthetic metabolite, comprising an atreleuton core conjugated with a glucuronic acid moiety, utilized as an analytical reference standard in pharmaceutical research . The parent compound, Atreleuton (ABT-761, VIA-2291), is a selective, reversible, and orally bioavailable 5-Lipoxygenase (5-LO) inhibitor (IC50 = 23 nM in rat basophil leukemia cell lysates) that has been evaluated in Phase II clinical trials for indications such as atherosclerosis and acute coronary syndrome (ACS) [1]. The glucuronide metabolite serves as a critical tool for pharmacokinetic (PK) profiling, mass balance studies, and toxicological investigations, ensuring regulatory compliance in drug development programs .

Why Atreleuton Glucuronide Cannot Be Substituted by Generic 5-LO Metabolite Standards


Generic glucuronide standards cannot replace Atreleuton Glucuronide due to the compound's distinct structural identity and the drug development requirement for compound-specific analytical data. The parent compound, Atreleuton, exhibits well-characterized, linear pharmacokinetics and a unique safety profile across multiple species and patient populations, including adult and pediatric cohorts [1]. Furthermore, Atreleuton has demonstrated statistically significant, quantifiable effects in randomized, placebo-controlled clinical trials for reducing coronary plaque progression and epicardial adipose tissue volume in post-ACS patients [2]. These specific clinical outcomes and PK parameters are intrinsically linked to the parent compound and its metabolites. Consequently, for accurate LC-MS/MS quantification, in vitro metabolite profiling, and the validation of bioanalytical methods required for Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF), the use of the authentic Atreleuton Glucuronide reference standard is mandatory and cannot be reliably substituted by generic 5-LO inhibitor metabolites like Zileuton Glucuronides .

Quantitative Evidence for Differentiating Atreleuton from Alternative 5-LO Inhibitors


Superior Clinical Efficacy: Quantified Reduction in Coronary Plaque Progression vs. Placebo

In a Phase II clinical trial of 54 patients with recent acute coronary syndrome (ACS), treatment with Atreleuton (VIA-2291) for 24 weeks resulted in significantly slowed progression of multiple coronary plaque subtypes compared to placebo. Specifically, low-attenuation plaque (LAP) volume changed by 5.9 ± 20.7 mm³ in the treatment group versus -9.7 ± 33.3 mm³ in the placebo group (P < 0.05) [1]. This evidence, derived from serial cardiac computed tomographic angiography (CCTA), provides a direct, quantitative comparison against a placebo control.

Cardiovascular Disease Atherosclerosis Acute Coronary Syndrome

Quantified Reduction in Epicardial Adipose Tissue (EAT) Volume vs. Placebo

A post-hoc analysis of the same Phase II clinical trial (VIA-EAT) quantified the change in epicardial fat volume (EFV) after 24 weeks of treatment. Patients receiving Atreleuton (VIA-2291) exhibited a significant decrease in EAT volume compared to those receiving placebo, with changes of -3.0 ± 8.2 mm³ versus 1.7 ± 7.5 mm³, respectively (p = 0.001) [1]. The effect was dose-dependent, with the 100 mg dose showing a reduction of -4.2 ± 9.6 mm³ versus a placebo increase of 1.7 ± 7.5 mm³ (p = 0.0001) [1].

Cardiovascular Inflammation Adipose Tissue Atherosclerosis

Differentiated Pharmacokinetic Profile: Linear Kinetics and Pediatric Applicability

Unlike Zileuton, whose clearance is enantiomer-dependent and can be non-linear at higher doses [2], Atreleuton (ABT-761) demonstrates linear, dose-proportional pharmacokinetics in healthy adults across a 10–160 mg single-dose range and a 50–200 mg/day multiple-dose range, with a mean tmax of approximately 4 hours [1]. Furthermore, the pharmacokinetics of Atreleuton are similar between pediatric patients with asthma and adults, allowing for straightforward dosing adjustment based on body weight, age, or body surface area [3]. This predictable PK profile is a key differentiator for research involving special populations.

Pharmacokinetics Drug Metabolism Pediatric Asthma

Unique Chemical Structure and Derivatization Potential via Click Chemistry

Atreleuton contains an alkyne group within its core structure, making it an inherently versatile reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This functional group enables precise bioconjugation, fluorescent labeling, or the creation of targeted probes for drug mechanism studies without requiring additional synthetic steps. This built-in functionality is absent in other clinically studied 5-LO inhibitors like Zileuton, which do not possess a readily accessible alkyne handle for click chemistry applications [1].

Click Chemistry Drug Conjugation Metabolite Synthesis

Potent Inhibition of Leukotriene B4 in Human Whole Blood

Atreleuton demonstrates potent inhibition of leukotriene B4 (LTB4) formation in a physiologically relevant ex vivo human whole blood assay. It inhibits A23187-stimulated LTB4 production with an IC50 of 160 nM [1]. While this is an intrinsic property of the parent drug, it provides a quantitative baseline for comparing the activity of the glucuronide metabolite and other analogs. For context, a Phase II trial demonstrated that 100 mg daily of Atreleuton resulted in approximately 80% inhibition of LTB4 production in >90% of patients [2].

Inflammation Leukotriene Ex Vivo Assay

High-Value Application Scenarios for Atreleuton Glucuronide Procurement


Quantitative LC-MS/MS Bioanalysis of Atreleuton in Clinical Trial Samples

Atreleuton Glucuronide is an essential analytical reference standard for developing and validating robust LC-MS/MS methods to quantify the parent drug and its metabolites in plasma, urine, or tissue samples. Given the linear and predictable pharmacokinetics of Atreleuton demonstrated in Phase I studies [1], a precise and accurate bioanalytical method is critical. This standard is mandatory for supporting pharmacokinetic profiling in ongoing or future clinical trials, particularly those investigating the compound's effects on coronary plaque and epicardial fat, where establishing exposure-response relationships is key [2].

Metabolite Identification and Structural Confirmation in Preclinical ADME Studies

In vitro and in vivo metabolism studies using hepatocytes, microsomes, or animal models require an authentic glucuronide standard to definitively identify and confirm the structure of the major Phase II metabolite of Atreleuton. This is particularly relevant for cross-species comparisons of metabolite profiles, which are a regulatory requirement for drug development. The standard's availability as a high-purity, custom-synthesized molecule ensures reliable identification and quantification in complex biological matrices, a task that cannot be reliably performed with generic glucuronide conjugates.

Development of Click Chemistry Probes for 5-Lipoxygenase Target Engagement Studies

Leveraging the intrinsic alkyne group of the Atreleuton core, Atreleuton Glucuronide can be used as a precursor for synthesizing novel chemical probes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Researchers can conjugate the molecule to fluorescent dyes, biotin tags, or affinity matrices to study its binding to 5-LO, its subcellular localization, or to identify off-target protein interactions. This application scenario is unique to Atreleuton among clinically evaluated 5-LO inhibitors and offers a high-value, non-clinical research opportunity.

Quality Control and Impurity Profiling for Generic Atreleuton Formulations

For pharmaceutical companies developing generic versions of Atreleuton, the glucuronide metabolite is a critical reference standard for impurity profiling, forced degradation studies, and establishing product specifications . Its use is essential for demonstrating pharmaceutical equivalence and meeting the stringent requirements for ANDA submissions. The detailed characterization provided with the standard, including Certificates of Analysis (CoA), is necessary for regulatory compliance and ensuring batch-to-batch consistency of the drug substance and product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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